molecular formula C13H19N3O2 B13290906 3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole

3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole

Cat. No.: B13290906
M. Wt: 249.31 g/mol
InChI Key: RZCVOCKESCVREI-VUWPPUDQSA-N
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Description

3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is a complex organic compound featuring a pyrrolidine ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the formation of the oxazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform . The steps may involve cyclization reactions, condensation reactions, and purification processes such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is unique due to its combination of a pyrrolidine ring and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C13H19N3O2/c1-9-8-12(18-15-9)11-5-3-7-16(11)13(17)10-4-2-6-14-10/h8,10-11,14H,2-7H2,1H3/t10-,11?/m0/s1

InChI Key

RZCVOCKESCVREI-VUWPPUDQSA-N

Isomeric SMILES

CC1=NOC(=C1)C2CCCN2C(=O)[C@@H]3CCCN3

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3CCCN3

Origin of Product

United States

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